

Application Note and Protocol: Measuring Aldosterone Release with W146 TFA

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Compound of Interest

Compound Name: W146 TFA

Cat. No.: B8055569

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Introduction

Aldosterone, a key mineralocorticoid hormone, plays a critical role in regulating blood pressure and electrolyte balance.^{[1][2][3]} Its synthesis and release from the adrenal cortex are primarily controlled by the renin-angiotensin-aldosterone system (RAAS) and plasma potassium levels.^{[2][3][4]} Dysregulation of aldosterone production is implicated in various cardiovascular and renal diseases, making it a significant target for therapeutic intervention.^[5]

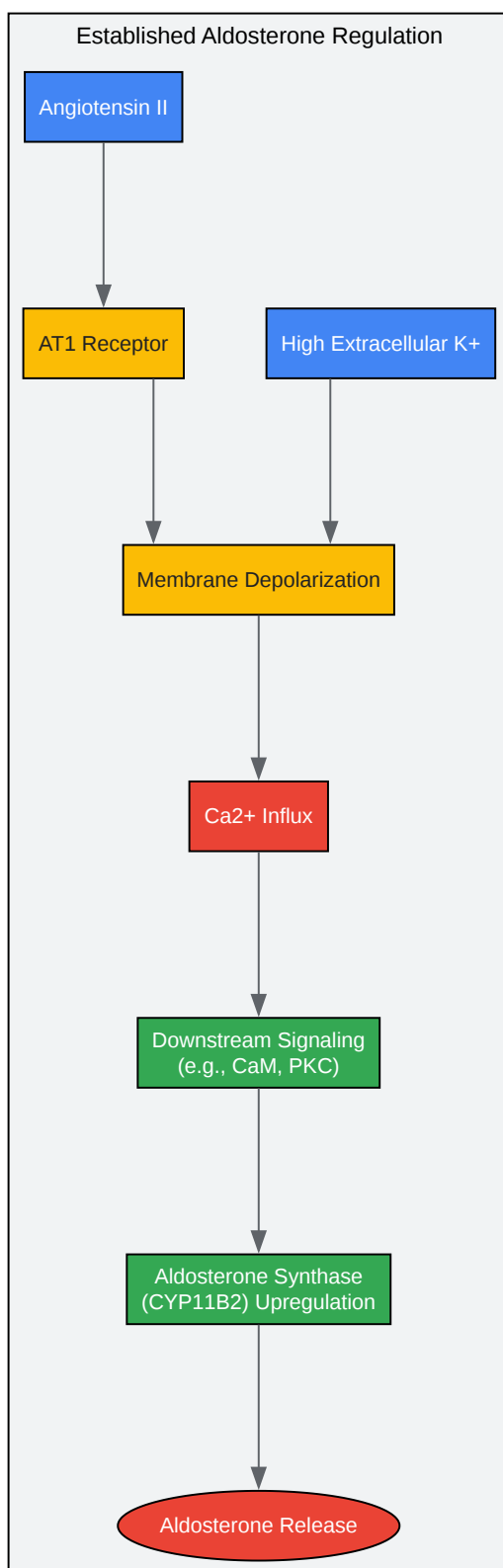
This document provides a detailed protocol for investigating the potential effects of **W146 TFA** on aldosterone release. It is important to note that **W146 TFA** is a known selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), with an EC50 of 398 nM.^[6] The Formyl Peptide Receptor 2 (FPR2/ALX), a G-protein coupled receptor involved in inflammatory responses, is not the established primary target of **W146 TFA**.^{[7][8][9][10]}

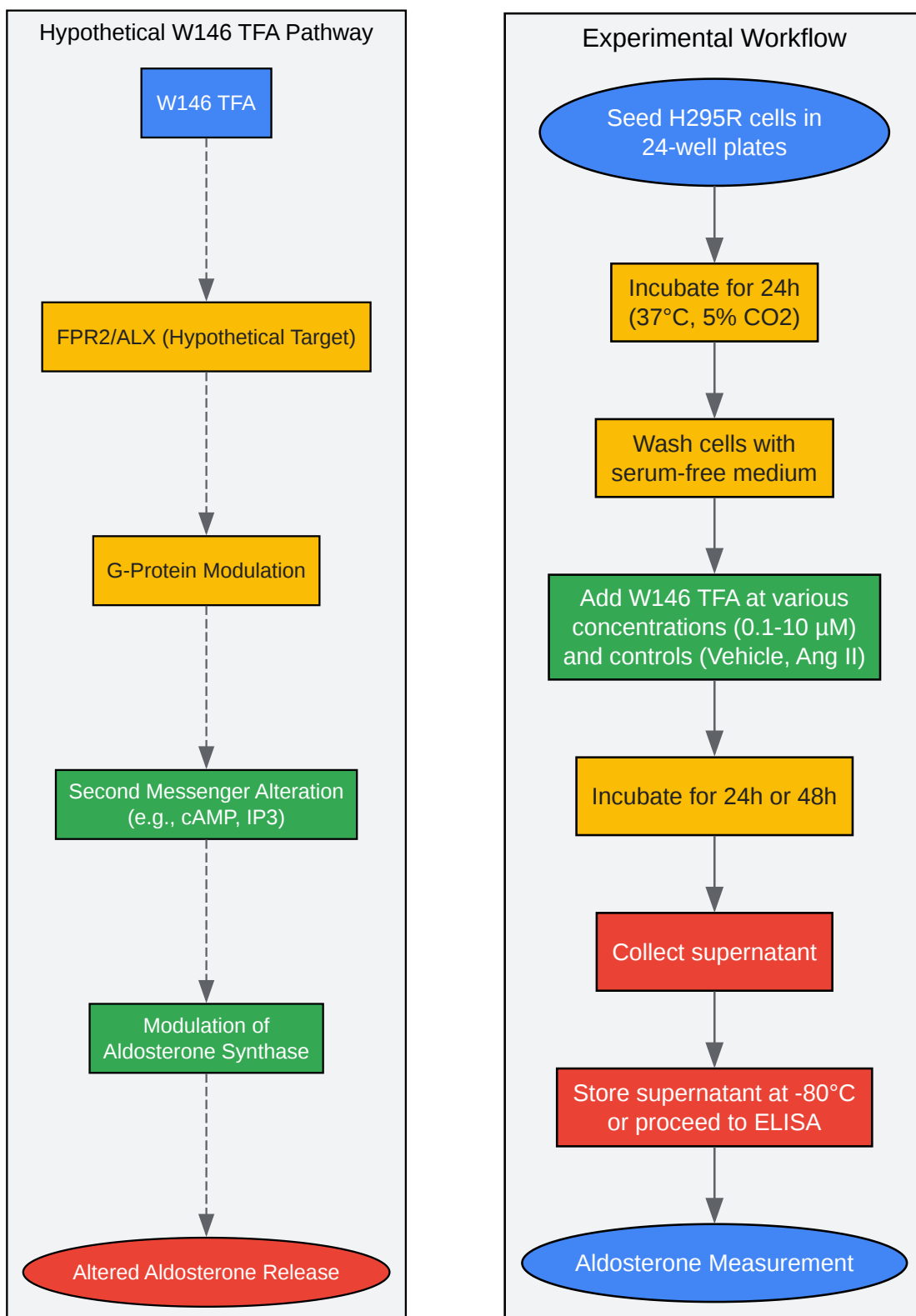
Therefore, the following protocols are presented as a means to explore a hypothetical, off-target, or indirect effect of **W146 TFA** on aldosterone secretion, potentially via uncharacterized interactions with receptors such as FPR2/ALX or through other signaling cascades. The human adrenocortical carcinoma cell line, H295R, is utilized as a well-established in vitro model for studying steroidogenesis, as it expresses the necessary enzymes for aldosterone synthesis.^{[11][12][13][14]}

Signaling Pathways

Established Aldosterone Release Pathway

The primary regulators of aldosterone synthesis are Angiotensin II and extracellular potassium. Angiotensin II, acting through the AT1 receptor, and elevated potassium levels both lead to depolarization of the adrenal glomerulosa cell membrane and an influx of calcium. This increase in intracellular calcium activates downstream signaling cascades, ultimately leading to the synthesis and secretion of aldosterone.





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